diethyl 2-allyl-2-(sec-butyl)malonate
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Overview
Description
diethyl 2-allyl-2-(sec-butyl)malonate is an organic compound belonging to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a malonate core with diethyl, allyl, and sec-butyl substituents, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 2-allyl-2-(sec-butyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.
Alkylation: The enolate ion undergoes alkylation with allyl bromide and sec-butyl bromide in a sequential manner.
Industrial Production Methods
Industrial production of diethyl allyl(sec-butyl)malonate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
diethyl 2-allyl-2-(sec-butyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides.
Hydrolysis and Decarboxylation: Upon heating with aqueous hydrochloric acid, the ester groups undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: Allyl bromide, sec-butyl bromide
Acids: Hydrochloric acid (HCl)
Major Products
Substituted Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Dialkylated Malonates: Resulting from further alkylation reactions.
Scientific Research Applications
diethyl 2-allyl-2-(sec-butyl)malonate finds applications in various scientific research fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials and coatings.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl allyl(sec-butyl)malonate involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester with two ethyl groups.
Diethyl Butylmalonate: Similar structure but with butyl substituents instead of allyl and sec-butyl.
Uniqueness
diethyl 2-allyl-2-(sec-butyl)malonate is unique due to its combination of allyl and sec-butyl groups, which provide distinct reactivity and steric properties. This makes it a valuable intermediate for synthesizing more complex molecules and exploring new chemical reactions.
Properties
CAS No. |
59726-41-9 |
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Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-butan-2-yl-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-14(11(5)7-2,12(15)17-8-3)13(16)18-9-4/h6,11H,1,7-10H2,2-5H3 |
InChI Key |
ZNYGTDDZIDSICN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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